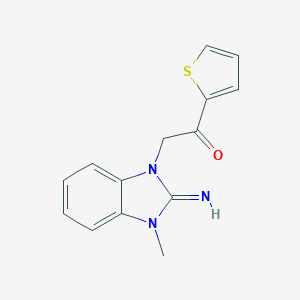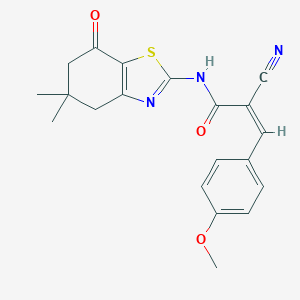
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone is a complex organic compound that features a benzimidazole ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiophene with 2-methylbenzimidazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-acetic acid: Shares the benzimidazole core but differs in the substituent groups.
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-propanoic acid: Another derivative with a different side chain.
2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-butanoic acid: Similar structure with a longer side chain.
Uniqueness
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34g/mol |
Nombre IUPAC |
2-(2-imino-3-methylbenzimidazol-1-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c1-16-10-5-2-3-6-11(10)17(14(16)15)9-12(18)13-7-4-8-19-13/h2-8,15H,9H2,1H3 |
Clave InChI |
KGOAHDHMLCSFNQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CS3 |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)

![N-(2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B378064.png)

![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)

![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)
![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)
![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
![4-methyl-N-[2-(10H-phenoxazin-10-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378076.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378080.png)
![4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide](/img/structure/B378081.png)
